molecular formula C15H16ClF2NO B2433407 1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride CAS No. 2248396-34-9

1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride

Cat. No.: B2433407
CAS No.: 2248396-34-9
M. Wt: 299.75
InChI Key: RSORXWOXSSNMSC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluorophenyl and phenoxy groups attached to a propan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction of 2,4-difluorobenzaldehyde with phenol in the presence of a base to form 2,4-difluorophenyl phenyl ether.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-(2,4-difluorophenyl)-3-phenoxypropan-1-ol.

    Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source.

    Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound also contains a difluorophenyl group but differs in its overall structure and applications.

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Another compound with a difluorophenyl group, used primarily in antifungal research.

    1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound is studied for its unique structural and magnetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO.ClH/c16-11-6-7-13(14(17)10-11)15(18)8-9-19-12-4-2-1-3-5-12;/h1-7,10,15H,8-9,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSORXWOXSSNMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C2=C(C=C(C=C2)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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